molecular formula C18H15N3O6 B14919770 2-cyano-3-(2,5-dimethoxyphenyl)-N-(2-hydroxy-4-nitrophenyl)prop-2-enamide

2-cyano-3-(2,5-dimethoxyphenyl)-N-(2-hydroxy-4-nitrophenyl)prop-2-enamide

Cat. No.: B14919770
M. Wt: 369.3 g/mol
InChI Key: OPVWQINPZRNZJL-KPKJPENVSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-cyano-3-(2,5-dimethoxyphenyl)-N-(2-hydroxy-4-nitrophenyl)prop-2-enamide is an organic compound that belongs to the class of enamides Enamides are characterized by the presence of an amide group conjugated with a double bond

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-cyano-3-(2,5-dimethoxyphenyl)-N-(2-hydroxy-4-nitrophenyl)prop-2-enamide typically involves multi-step organic reactions. One common approach is the Knoevenagel condensation reaction, where an aldehyde reacts with a cyanoacetamide in the presence of a base to form the desired product. The reaction conditions often include:

    Solvent: Ethanol or methanol

    Base: Piperidine or pyridine

    Temperature: Room temperature to reflux

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Solvent recovery and recycling, as well as waste management, are crucial aspects of industrial production.

Chemical Reactions Analysis

Types of Reactions

2-cyano-3-(2,5-dimethoxyphenyl)-N-(2-hydroxy-4-nitrophenyl)prop-2-enamide can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas with a palladium catalyst or iron powder in acidic conditions.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide

    Reduction: Hydrogen gas with palladium catalyst, iron powder in acidic conditions

    Substitution: Sodium hydride, potassium tert-butoxide

Major Products Formed

    Oxidation: Formation of a carbonyl compound

    Reduction: Formation of an amino derivative

    Substitution: Formation of various substituted derivatives

Scientific Research Applications

Chemistry

In chemistry, 2-cyano-3-(2,5-dimethoxyphenyl)-N-(2-hydroxy-4-nitrophenyl)prop-2-enamide can be used as a building block for the synthesis of more complex molecules. Its functional groups allow for further modifications and derivatizations.

Biology

In biological research, this compound may be studied for its potential biological activities. The presence of the nitro and cyano groups suggests that it could interact with biological targets, making it a candidate for drug discovery and development.

Medicine

In medicine, derivatives of this compound could be explored for their pharmacological properties. The hydroxy and nitro groups are often found in bioactive molecules, indicating potential therapeutic applications.

Industry

In industry, this compound could be used in the development of new materials, such as polymers or dyes. Its functional groups provide sites for polymerization or other chemical modifications.

Mechanism of Action

The mechanism of action of 2-cyano-3-(2,5-dimethoxyphenyl)-N-(2-hydroxy-4-nitrophenyl)prop-2-enamide would depend on its specific application. In a biological context, it may interact with enzymes or receptors, modulating their activity. The cyano and nitro groups could participate in electron transfer reactions, while the hydroxy group could form hydrogen bonds with biological targets.

Comparison with Similar Compounds

Similar Compounds

    2-cyano-3-(2,5-dimethoxyphenyl)prop-2-enamide: Lacks the hydroxy and nitro groups, making it less functionalized.

    3-(2,5-dimethoxyphenyl)-N-(2-hydroxy-4-nitrophenyl)prop-2-enamide:

    2-cyano-3-(2,5-dimethoxyphenyl)-N-phenylprop-2-enamide: Lacks the hydroxy and nitro groups, reducing its potential biological activity.

Uniqueness

The uniqueness of 2-cyano-3-(2,5-dimethoxyphenyl)-N-(2-hydroxy-4-nitrophenyl)prop-2-enamide lies in its combination of functional groups

Properties

Molecular Formula

C18H15N3O6

Molecular Weight

369.3 g/mol

IUPAC Name

(E)-2-cyano-3-(2,5-dimethoxyphenyl)-N-(2-hydroxy-4-nitrophenyl)prop-2-enamide

InChI

InChI=1S/C18H15N3O6/c1-26-14-4-6-17(27-2)11(8-14)7-12(10-19)18(23)20-15-5-3-13(21(24)25)9-16(15)22/h3-9,22H,1-2H3,(H,20,23)/b12-7+

InChI Key

OPVWQINPZRNZJL-KPKJPENVSA-N

Isomeric SMILES

COC1=CC(=C(C=C1)OC)/C=C(\C#N)/C(=O)NC2=C(C=C(C=C2)[N+](=O)[O-])O

Canonical SMILES

COC1=CC(=C(C=C1)OC)C=C(C#N)C(=O)NC2=C(C=C(C=C2)[N+](=O)[O-])O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.